1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone
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Overview
Description
1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone is a chemical compound that incorporates a relatively rare 2-methyl-2H-1,2,3-triazole heterocyclic motif. This motif has potential as a kinase inhibitor, making it relevant in drug discovery and development. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer .
Preparation Methods
Synthetic Routes:: The synthesis of 1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone involves the introduction of the 2-methyl-2H-1,2,3-triazole moiety. One straightforward method is the reaction of an appropriate aldehyde or ketone with 2-methyl-2H-1,2,3-triazole under suitable conditions. The reaction can be catalyzed by Lewis acids or bases, leading to the formation of the desired compound.
Industrial Production:: While industrial-scale production methods for this specific compound are not widely reported, laboratory-scale synthesis provides a starting point for further optimization and scale-up.
Chemical Reactions Analysis
1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone can undergo various chemical reactions:
Oxidation: It may be oxidized to form corresponding ketones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can yield the alcohol.
Scientific Research Applications
1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone finds applications in various scientific fields:
Medicinal Chemistry: Its kinase inhibitory potential makes it relevant for drug development.
Chemical Biology: Researchers study its interactions with kinases and other biomolecules.
Materials Science: The compound may serve as a building block for functional materials.
Mechanism of Action
The exact mechanism by which 1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone exerts its effects remains an active area of research. It likely involves interactions with kinase active sites, affecting downstream signaling pathways.
Comparison with Similar Compounds
While 1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone is relatively unique due to its 2-methyl-2H-1,2,3-triazole motif, similar compounds include:
- 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid .
- (1H-Benzo[d][1,2,3]triazol-1-yl)methanol .
- 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methyl-6-nitrophenol .
Remember, further research and characterization are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-(2-methylbenzotriazol-5-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-6(13)7-3-4-8-9(5-7)11-12(2)10-8/h3-5H,1-2H3 |
InChI Key |
IADSYEPTEGXZML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=NN(N=C2C=C1)C |
Origin of Product |
United States |
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